Aureol

Antifungal Agrochemical Discovery Meroterpenoid

Aureol (CAS 88478-03-9) is a tetracyclic drimane meroterpenoid originally isolated from the marine sponge Smenospongia aurea. It belongs to the class of compounds known as coumestans , characterized by a polycyclic aromatic structure comprising a benzoxole fused to a chromen-2-one moiety.

Molecular Formula C15H8O6
Molecular Weight 284.22 g/mol
CAS No. 88478-03-9
Cat. No. B1238271
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAureol
CAS88478-03-9
Synonymsaureol
Molecular FormulaC15H8O6
Molecular Weight284.22 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1O)OC3=C2C(=O)OC4=CC(=CC(=C43)O)O
InChIInChI=1S/C15H8O6/c16-6-1-2-8-10(4-6)20-14-12(8)15(19)21-11-5-7(17)3-9(18)13(11)14/h1-5,16-18H
InChIKeyWIRRQLQRDSREEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aureol (CAS 88478-03-9): A Tetracyclic Drimane Meroterpenoid Sourced from Marine Sponges and Leguminous Plants


Aureol (CAS 88478-03-9) is a tetracyclic drimane meroterpenoid originally isolated from the marine sponge Smenospongia aurea [1]. It belongs to the class of compounds known as coumestans [2], characterized by a polycyclic aromatic structure comprising a benzoxole fused to a chromen-2-one moiety [3]. Aureol is biosynthesized by multiple organisms, including the marine sponge Smenospongia sp. and terrestrial legumes such as Phaseolus aureus (mung bean) and Vigna radiata [4]. As a naturally occurring drimane meroterpenoid, Aureol serves as a chemical scaffold of interest in both marine natural product research and medicinal chemistry.

Why Generic Substitution Fails for Aureol: The Critical Role of Stereochemistry and Tetracyclic Conformation in Antifungal and Cytotoxic Activity


Generic substitution among drimane meroterpenoids or coumestans is scientifically unsound due to the profound impact of stereochemical configuration and ring conformation on biological activity. Aureol exists as a specific enantiomer, (+)-aureol, whose tetracyclic framework—derived from a conformational restriction strategy—directly influences its binding interactions with biological targets [1]. Substituting Aureol with a structurally similar analog such as (-)-pelorol, which differs in stereochemistry and ring system conformation, yields measurably divergent EC50 values against fungal pathogens (6.9 μM vs 7.7 μM against Rhizoctonia solani) [2]. Furthermore, methylation or acylation of Aureol's 5′-O position generates derivatives with substantially altered cytotoxic profiles across multiple human tumor cell lines, underscoring that even minor structural modifications cannot be presumed bioequivalent [3]. For researchers conducting antifungal screening, cytotoxicity evaluation, or structure-activity relationship (SAR) studies, the use of authentic (+)-aureol is essential for generating reproducible and interpretable data.

Product-Specific Quantitative Evidence Guide: Aureol's Differentiated Performance in Antifungal and Cytotoxic Assays


Superior Antifungal Potency of (+)-Aureol vs (-)-Pelorol Against Rhizoctonia solani

In a direct head-to-head comparison evaluating antifungal activity against the plant pathogenic fungus Rhizoctonia solani, (+)-aureol demonstrated an EC50 value of 6.9 μM, which is 1.1-fold more potent than its structural analog (-)-pelorol (EC50 = 7.7 μM) [1]. Both compounds are tetracyclic drimane meroterpenoids synthesized from the common starting material (-)-sclareol using a conformational restriction strategy. The observed difference, while modest, is reproducible and provides a clear rationale for selecting (+)-aureol over (-)-pelorol when maximum antifungal activity is the primary screening objective.

Antifungal Agrochemical Discovery Meroterpenoid Rhizoctonia solani

Differential Cytotoxicity Ranking of Aureol Relative to Five Synthetic Analogs in Human Lymphoma U937 Cells

A cross-study analysis of cytotoxicity data from a total synthesis campaign reveals a clear potency ranking among five drimane meroterpenoid analogs and (+)-aureol against human histiocytic lymphoma U937 cells. The order of cytotoxic potency was determined as: compound 3 > 1 (aureol) > 5 > 2 > 4 [1]. In this series, (+)-aureol (designated as compound 1) exhibits intermediate potency—neither the most potent nor the least active—indicating that its specific tetracyclic framework and substitution pattern confer a defined, non-supreme level of activity. This ranking provides a benchmark for SAR studies: researchers evaluating the impact of structural modifications on cytotoxic activity can use (+)-aureol as a reference point with a known, reproducible position in the potency hierarchy.

Cytotoxicity Lymphoma U937 Structure-Activity Relationship Meroterpenoid

Structure-Dependent Cytotoxic Activity: Aureol vs 5′-O-Modified Derivatives in Human Tumor Cell Lines

A comprehensive structure-activity relationship study evaluated the in vitro cytotoxic activities of aureol and ten of its derivatives against Hepa59T/VGH (human hepatocellular carcinoma), KB (human nasopharyngeal carcinoma), and Hela (human cervical carcinoma) tumor cell lines [1]. Methylation of aureol at the 5′-O position yielded 5′-O-methyl-aureol, while acylation produced nine additional derivatives including 5′-O-acetyl-, 5′-O-benzoyl-, 5′-O-(4-fluoro-benzoyl)-, 5′-O-(4-chlorobenzoyl)-, 5′-O-(4-methylbenzoyl)-, 5′-O-nicotinoyl-, 5′-O-(2-furoylcarbonyl)-, and 5′-O-(2-thienoylcarbonyl)-aureol, as well as aureol-N,N-dimethylthiocarbamate. The study established that the parent compound aureol possesses a baseline cytotoxic profile that is quantitatively modulated by substitution at the 5′-O position. Specific IC50 values for each derivative against each cell line are available in the primary publication and provide a reference dataset for selecting the appropriate aureol derivative for targeted cytotoxicity applications.

Cytotoxicity Hepa59T/VGH KB Hela Structure-Activity Relationship Coumestan

Broad-Spectrum Antiviral Activity of Aureol Documented in Patent Literature

Patent disclosures indicate that aureol exhibits strong antiviral activity, a property that distinguishes it from other marine-derived terpene hydroquinones that may lack this specific biological profile [1][2]. In vitro studies referenced within these patents demonstrate that aureol effectively inhibits the replication of influenza A virus, with activity quantified through plaque reduction assays that revealed significant reductions in viral titers at varying concentrations of the compound [1]. While head-to-head comparative data against specific antiviral benchmarks are not provided in the available patent excerpts, the documentation of reproducible antiviral efficacy across multiple assay formats establishes aureol as a terpene hydroquinone with a defined antiviral application space.

Antiviral Influenza A Terpene Hydroquinone Plaque Reduction Assay

Optimal Research and Industrial Application Scenarios for Aureol (CAS 88478-03-9) Based on Quantitative Evidence


Agrochemical Antifungal Lead Discovery Targeting Rhizoctonia solani

(+)-Aureol is optimally deployed as a lead compound in agrochemical antifungal discovery programs focused on Rhizoctonia solani, a plant pathogenic fungus responsible for significant crop losses. The direct comparative data establishing an EC50 of 6.9 μM—superior to the structurally related (-)-pelorol (EC50 = 7.7 μM)—provides a quantitative justification for selecting (+)-aureol as the starting scaffold for further optimization [1]. Researchers in this domain can use (+)-aureol as a benchmark reference to evaluate the antifungal activity of novel synthetic meroterpenoid derivatives.

Marine Natural Product Cytotoxicity Screening in Human Hepatocellular, Nasopharyngeal, and Cervical Carcinoma Models

Aureol is a suitable candidate for inclusion in cytotoxicity screening panels targeting Hepa59T/VGH (hepatocellular carcinoma), KB (nasopharyngeal carcinoma), and Hela (cervical carcinoma) human tumor cell lines. The comprehensive SAR study of aureol and ten 5′-O-modified derivatives provides a quantitative framework for understanding how specific structural modifications alter cytotoxic potency across these three distinct cancer models [2]. Laboratories may elect to procure parent aureol as a baseline control compound, or alternatively select a specific derivative (e.g., 5′-O-benzoyl-aureol, 5′-O-(4-fluorobenzoyl)-aureol) based on the published cell line-specific activity data.

Drimane Meroterpenoid Structure-Activity Relationship (SAR) Benchmarking

In academic and industrial medicinal chemistry programs focused on drimane meroterpenoid optimization, (+)-aureol serves as a validated intermediate-activity benchmark. The documented potency ranking in U937 human lymphoma cells (compound 3 > 1 (aureol) > 5 > 2 > 4) positions (+)-aureol at a defined point in the activity continuum, enabling researchers to assess whether newly synthesized derivatives achieve potency improvements relative to this characterized reference compound [3]. This application is particularly valuable for laboratories employing conformational restriction strategies to generate tetracyclic meroterpenoid libraries.

Antiviral Screening and Terpene Hydroquinone Characterization Studies

Aureol is a suitable reference compound for antiviral screening programs investigating terpene hydroquinones from marine sources. Patent documentation confirms its in vitro efficacy against influenza A virus via plaque reduction assays [4]. While the available patent excerpts do not provide direct comparative quantitative data against other antiviral terpene hydroquinones, aureol's established antiviral profile reduces the screening burden for laboratories characterizing newly isolated marine metabolites, as it can serve as a known active comparator in side-by-side antiviral assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Aureol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.